Cas no 125072-69-7 (2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)-)
![2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- structure](https://ja.kuujia.com/scimg/cas/125072-69-7x500.png)
2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)-
- Epinortrachelogenin
- (-)-Epinortrachelogenin
- 2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R-trans)-
- (3R-trans)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone
- [ "" ]
- AKOS040761688
- (3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
- HY-N3832
- FS-8005
- 2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)-
- (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone
- DTXSID501130659
- 125072-69-7
- CS-0024295
- DA-52949
- Dibenzylbutyrolactone
- epi-Nortrachelogenin
-
- インチ: InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20+/m0/s1
- InChIKey: ZITBJWXLODLDRH-VBKZILBWSA-N
- ほほえんだ: COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O
計算された属性
- せいみつぶんしりょう: 493.17015
- どういたいしつりょう: 374.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.370±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 170-172 ºC
- ふってん: 665.9±55.0 °C at 760 mmHg
- フラッシュポイント: 228.2±25.0 °C
- ようかいど: 極微溶性(0.79 g/l)(25ºC)、
- PSA: 72.91
- じょうきあつ: 0.0±2.1 mmHg at 25°C
2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3974-5mg |
Epinortrachelogenin |
125072-69-7 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN3974-1 ml * 10 mm |
Epinortrachelogenin |
125072-69-7 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E61970-5mg |
Epinortrachelogenin |
125072-69-7 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-07 | |
A2B Chem LLC | AA29713-1mg |
Epinortrachelogenin |
125072-69-7 | >=95% | 1mg |
$699.00 | 2024-04-20 | |
A2B Chem LLC | AA29713-5mg |
Epinortrachelogenin |
125072-69-7 | 97.5% | 5mg |
$719.00 | 2024-04-20 | |
TargetMol Chemicals | TN3974-1 mL * 10 mM (in DMSO) |
Epinortrachelogenin |
125072-69-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN3974-5 mg |
Epinortrachelogenin |
125072-69-7 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3974-1 mg |
Epinortrachelogenin |
125072-69-7 | 1mg |
¥2675.00 | 2022-04-26 |
2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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5. Back matter
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)-に関する追加情報
Introduction to 2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- (CAS No. 125072-69-7)
2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- (CAS No. 125072-69-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name or CAS number, exhibits unique structural and functional properties that make it a valuable candidate for various applications in drug discovery and development.
The molecular structure of 2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- is characterized by a furanone core with multiple hydroxyl and methoxy substituents. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule. The (3R,4S) stereochemistry further adds to its complexity and specificity in interacting with biological targets.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that 2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- exhibits potent anti-inflammatory and antioxidant properties. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
In addition to its anti-inflammatory effects, this compound has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that 2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest that it may have therapeutic potential in the treatment of certain types of cancer.
The pharmacokinetic properties of 2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a therapeutic agent. Its stability under physiological conditions and low toxicity further enhance its suitability for clinical applications.
In the context of drug delivery systems, 2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- has been explored for its potential to be formulated into nanoparticles or liposomes. These advanced delivery systems can improve the bioavailability and target specificity of the compound, thereby enhancing its therapeutic efficacy while minimizing side effects.
The synthesis of 2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- involves multiple steps and requires precise control over reaction conditions to achieve the desired stereochemistry. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. These improvements are essential for meeting the increasing demand for this compound in both research and industrial settings.
In conclusion, 2(3H)-Furanone, dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)- (CAS No. 125072-69-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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